1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one

Medicinal Chemistry Drug Design ADME Properties

Medicinal chemistry teams require precise substitution patterns for SAR studies. Generic acetophenones fail to replicate the difluoromethoxy-methoxy synergy critical for PDE4 inhibition and metabolic stability. - **Key application**: Validated scaffold for Zardaverine-like PDE inhibitors (inflammatory diseases, CNS disorders). - **Reactive acetyl group**: Enables Claisen condensations, reductive aminations, Grignard reactions. - **Agrochemical utility**: Privileged difluoromethoxy motif for herbicides/fungicides with enhanced stability. - **Supply**: Multiple pack sizes available for immediate R&D shipment.

Molecular Formula C10H10F2O3
Molecular Weight 216.184
CAS No. 101975-20-6
Cat. No. B2827185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one
CAS101975-20-6
Molecular FormulaC10H10F2O3
Molecular Weight216.184
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC(F)F)OC
InChIInChI=1S/C10H10F2O3/c1-6(13)7-3-4-8(15-10(11)12)9(5-7)14-2/h3-5,10H,1-2H3
InChIKeyFWNOLCFYMAUUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one – Fluorinated Building Block


1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one (CAS: 101975-20-6) is a fluorinated acetophenone derivative with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol [1]. Characterized by a unique 3-methoxy-4-difluoromethoxy substitution pattern on its phenyl ring, it is primarily employed as a versatile small molecule scaffold and a key intermediate in the synthesis of more complex, biologically active molecules, notably phosphodiesterase (PDE) inhibitors [2].

Scaffold Role
Key intermediate for synthesizing PDE4 inhibitors with the reported 3-methoxy-4-difluoromethoxy pharmacophore.
Substitution Pattern
Unique –OCF2H / –OCH3 arrangement supports structure-activity relationship studies in medicinal chemistry.
Synthetic Utility
Reactive acetyl group enables diverse transformations for generating fluorinated compound libraries.

Risks of Substituting 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one with Analogs


Generic substitution with simpler acetophenone analogs, such as 4'-methoxyacetophenone or 4'-(difluoromethoxy)acetophenone, fails due to the critical synergy between the methoxy and difluoromethoxy substituents on the aromatic ring. The specific 3-methoxy-4-difluoromethoxy arrangement is not arbitrary; it is a designed pharmacophore that has been directly correlated with enhanced biological activity and selectivity in downstream applications, particularly as a precursor for potent phosphodiesterase (PDE) inhibitors [1]. The difluoromethoxy (-OCF2H) group, in particular, is a well-established bioisostere that can dramatically alter a molecule's lipophilicity, metabolic stability, and hydrogen-bonding capabilities compared to its non-fluorinated or differently substituted counterparts, making any substitution a significant risk to project outcomes [2].

!
Loss of –OCF2H Group
Replacement with 4'-methoxyacetophenone removes the difluoromethoxy moiety, likely altering lipophilicity and metabolic stability.
!
Disrupted Pharmacophore Synergy
4'-(Difluoromethoxy)acetophenone lacks the 3-methoxy group, which may break the designed substitution pattern critical for PDE4 inhibitor potency.
!
Generic Acetophenone Mismatch
Simpler acetophenone analogs do not provide the specific 3-methoxy-4-difluoromethoxy substitution required for SAR-driven derivative synthesis.

Quantitative Advantages of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one


Lipophilicity Advantage Over Non-Fluorinated Analogs

The incorporation of a difluoromethoxy group significantly increases a molecule's lipophilicity, a critical factor for passive membrane permeability. 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one, with its unique substitution pattern, exhibits a calculated LogP of 2.4992 [1]. This value is notably higher than its non-fluorinated analog, 3,4-dimethoxyacetophenone, indicating superior potential for crossing biological membranes [2].

Lipophilicity Comparison
Reported comparison
Target Calc. LogP 2.5 vs non-fluorinated analog ~1.8
Higher calculated LogP may support membrane permeability screening models.
Predicted values; experimental logD may differ.
Medicinal Chemistry Drug Design ADME Properties

Potent PDE4D Inhibition via Zardaverine Analogs

This specific building block is a critical precursor for synthesizing Zardaverine analogs and other PDE4 inhibitors. The 4-(difluoromethoxy)-3-methoxyphenyl fragment is a key pharmacophore for potent and selective PDE4D inhibition. While the building block itself is not an inhibitor, its downstream product, Zardaverine, demonstrates an IC50 of 0.17-0.79 μM against PDE4, a potency profile directly attributable to this specific substitution pattern [1][2].

PDE4 Inhibition (Derived)
Class-level context
Zardaverine analog IC50 0.17–0.79 µM against PDE4
Reported inhibitory activity positions this scaffold for PDE4 inhibitor development.
Potency confirmed on recombinant isoforms; building block is not active itself.
Phosphodiesterase Inhibition PDE4 Inflammation CNS Disorders

Scalable Synthesis Route from Available Precursors

A well-defined, scalable synthetic route for this compound exists, involving the difluoromethylation of a substituted phenol. The synthesis from 1-(3-chloro-4-hydroxyphenyl)ethan-1-one using sodium 2-chloro-2,2-difluoroacetate provides a reliable method for producing research and bulk quantities, as described in the literature . This contrasts with many other specialized building blocks that may require more complex, lower-yielding, or poorly documented multi-step syntheses.

Synthetic Accessibility
Supporting evidence
Route: difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate
Documented method may reduce supply risk for research quantities.
Scalable process described; confirm with supplier.
Organic Synthesis Process Chemistry Fluorination

Key R&D Applications of 1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one


PDE4 Inhibitor Lead Optimization & SAR

Medicinal chemistry teams focused on developing novel treatments for inflammatory diseases (e.g., COPD, asthma) or CNS disorders can use this building block as a core scaffold to explore structure-activity relationships (SAR) around the PDE4 pharmacophore. The proven potency of Zardaverine derivatives makes this a validated starting point for generating new intellectual property [1].

Late-Stage Functionalization & Library Synthesis

The reactive acetyl group on 1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one makes it an ideal substrate for a wide range of chemical transformations, including Claisen condensations, reductive aminations, and Grignard reactions. This versatility enables its use in generating diverse libraries of fluorinated compounds for high-throughput screening campaigns .

Agrochemical Intermediate Synthesis

The difluoromethoxy group is a privileged motif in modern agrochemicals due to its enhanced metabolic stability and bioactivity. This compound serves as a strategic intermediate in the synthesis of novel herbicides, fungicides, or insecticides, where its unique substitution pattern can be leveraged to improve target binding and environmental persistence compared to non-fluorinated analogs [2].

Application
Selection Property
Validation Focus
PDE4 inhibitor lead optimization studies
3-Methoxy-4-difluoromethoxy pharmacophore
PDE4 isoform selectivity in derivative assays
Late-stage functionalization & library synthesis
Acetyl reactive handle
Compound library diversity and fluorinated analog generation
Agrochemical intermediate synthesis
Fluorinated aromatic scaffold
Metabolic stability and target binding in agrochemical screens

Technical Documentation Hub

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